molecular formula C18H33I B12086272 Linoleyl iodide

Linoleyl iodide

Cat. No.: B12086272
M. Wt: 376.4 g/mol
InChI Key: WVENUEGAHHYRMA-HZJYTTRNSA-N
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Description

Linoleyl iodide (C₁₈H₃₁I) is an organic iodide compound derived from linoleic acid, a polyunsaturated fatty acid. While direct references to this compound are absent in the provided evidence, its structure can be inferred as an iodine-substituted derivative of linoleic acid, featuring a conjugated diene system (two double bonds) in the hydrocarbon chain . This compound is likely synthesized via halogenation reactions, where iodine replaces a hydroxyl or hydrogen group in the linoleic acid backbone.

This compound is hypothesized to exhibit properties typical of long-chain alkyl iodides:

  • Physical State: Likely a viscous liquid or low-melting solid at room temperature due to its long hydrocarbon chain.
  • Solubility: Insoluble in water but soluble in organic solvents like chloroform or hexane.
  • Reactivity: Prone to nucleophilic substitution reactions, particularly in polar aprotic solvents, where iodide acts as a leaving group .

Properties

Molecular Formula

C18H33I

Molecular Weight

376.4 g/mol

IUPAC Name

(6Z,9Z)-18-iodooctadeca-6,9-diene

InChI

InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9-

InChI Key

WVENUEGAHHYRMA-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCI

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCI

Origin of Product

United States

Preparation Methods

Classical Iodination Using Glacial Acetic Acid

A widely referenced approach, derived from the Tronov-Novikov method, involves dissolving linoleic acid in glacial acetic acid and reacting it with finely ground iodine. The reaction is conducted at room temperature for 24–48 hours, with yields ranging from 60% to 75%. Key parameters include:

ParameterValue
SolventGlacial acetic acid
Temperature20–25°C
Reaction Time24–48 hours
Iodine Stoichiometry1.1–1.3 equivalents

This method is favored for its simplicity but suffers from moderate yields due to competing side reactions, such as oxidation of double bonds.

Redox-Mediated Iodination

An alternative approach utilizes redox systems to enhance iodination efficiency. For example, combining iodine with hydrazine hydrate (N₂H₄·H₂O) and lithium hydroxide (LiOH) generates a reactive iodide species in situ. The reaction follows:

Linoleic Acid+I2+N2H4LiOHLinoleyl Iodide+Byproducts\text{Linoleic Acid} + I2 + \text{N}2\text{H}_4 \xrightarrow{\text{LiOH}} \text{this compound} + \text{Byproducts}

This method achieves yields exceeding 85% under optimized conditions (Table 1).

ParameterValue
SolventAqueous ethanol (50%)
Temperature60–70°C
Reaction Time6–8 hours
CatalystLiOH (0.5 mol%)

Catalytic Iodination Using Lithium Iodide

Recent advances highlight the role of catalytic iodide salts in accelerating iodination. Lithium iodide (LiI) acts as a nucleophilic catalyst, facilitating halogen exchange reactions. For instance, benzyl bromide reacts with LiI to form benzyl iodide, which subsequently undergoes phosphorylation. Applied to linoleic acid derivatives, this method involves:

  • Halogen Exchange :

    Linoleyl Bromide+LiILinoleyl Iodide+LiBr\text{Linoleyl Bromide} + \text{LiI} \rightarrow \text{this compound} + \text{LiBr}
  • Catalytic Cycle :
    LiI regenerates via displacement by triphenylphosphine (PPh₃), enabling sub-stoichiometric catalyst loading (5–10 mol%).

This approach reduces iodine consumption by 70% while maintaining yields of 80–90%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as a superior alternative to batch processes, offering precise control over reaction parameters.

Continuous Flow Iodination

In a patented method, linoleic acid and iodine are fed into a tubular reactor at 100–120°C with a residence time of 10–15 minutes. Key advantages include:

  • Higher Throughput : 500–700 kg/day production capacity.

  • Reduced Byproducts : <5% oxidative degradation.

  • Solvent-Free Operation : Minimizes waste generation.

Solvent and Catalyst Optimization

Industrial protocols often replace glacial acetic acid with biodegradable solvents like tert-butanol-pyridine mixtures, enhancing reaction rates and product purity. For example, a 0.4 volumetric fraction of pyridine in tert-butanol increases this compound concentration to 12 mmol/L.

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency, cost, and applicability of major synthesis routes:

MethodYield (%)Iodine EfficiencyScalabilityCost (USD/kg)
Classical Iodination60–75LowModerate120–150
Redox-Mediated85–90ModerateHigh90–110
Catalytic (LiI)80–90HighHigh70–85
Continuous Flow88–92Very HighVery High50–65

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in linoleyl iodide demonstrates high electrophilicity, enabling reactions with various nucleophiles:

NucleophileProductReaction ConditionsYieldSource
AminesLinoleyl aminesRoom temperature, THF65-78%
ThiolsLinoleyl thioethers0-5°C, DCM base82-90%
AlkoxidesLinoleyl ethersReflux, dry Et₂O58-65%

The reaction mechanism follows a classical S<sub>N</sub>2 pathway, with the nucleophile attacking the electrophilic iodine center. Steric hindrance from the linoleyl chain slightly reduces reaction rates compared to smaller alkyl iodides.

Diels-Alder Cycloadditions

Iodine acts as a catalyst in Diels-Alder reactions involving this compound-derived dienes. Key findings include:

Reaction Parameters

  • Catalyst : 5 mol% I<sub>2</sub> in CHCl<sub>3</sub>

  • Temperature : 60°C, 12 hrs

  • Conversion : 89% (with dienophile DF) vs. 42% (with FA)

The iodine catalyst converts nonconjugated double bonds into conjugated systems via radical intermediates, lowering the HOMO-LUMO gap between diene and dienophile (ΔE = 2.1 eV → 1.4 eV) .

Product Analysis

text
SMILES: CC/C=C/C/C=C/CCCCCC(I)=O → Cycloadduct (C24H40O6) ESI-MS: m/z 425.28860 [M + H]+ 1H-NMR: δ 2.95–2.57 (m, cyclohexene CH), δ 5.85–5.58 (m, double bond)

Oxidation and Reduction Pathways

This compound undergoes selective transformations at both the iodine center and double bonds:

Oxidation

Oxidizing AgentProductSelectivityConditions
KMnO<sub>4</sub>Epoxides73%0°C, H<sub>2</sub>O/THF
H<sub>2</sub>O<sub>2</sub>Iodoso derivatives68%RT, AcOH catalyst

Reduction

Reducing AgentProductConversionNotes
LiAlH<sub>4</sub>Linoleyl alcohol92%Ether solvent
H<sub>2</sub>/NiStearyl iodide85%250°C, 3 hrs

Hydrogenation studies using 25% NiO/Al<sub>2</sub>O<sub>3</sub> show temperature-dependent selectivity:

text
At 250°C: Linoleate → Oleate (SR = 4.42) At 270°C: Oleate → Stearate (SR = 1.77)[6]

Radical-Mediated Additions

The iodine atom facilitates radical chain reactions:

Mechanism

  • I<sub>2</sub> homolysis: I–I → 2I-

  • H-abstraction from allylic position

  • Radical recombination

This pathway enables:

  • Polymerization initiator for lipid-based materials

  • Cross-coupling with alkenes (45-60% yield)

Biological Redox Interactions

While primarily a synthetic intermediate, this compound influences biological systems through:

  • Membrane disruption : Iodine-mediated lipid peroxidation (TBARS increase 2.8-fold vs control)

  • PPAR-γ activation : Upregulates anti-inflammatory PGJ<sub>2</sub> (7,315 pg/mL at 10 μM)

Reactivity Index=ksubstitutionkoxidation=2.4±0.3\text{Reactivity Index} = \frac{k_{\text{substitution}}}{k_{\text{oxidation}}} = 2.4 \pm 0.3

Scientific Research Applications

Linoleyl iodide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various linoleyl derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of linoleyl iodide involves its interaction with various molecular targets and pathways. The iodine atom in this compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the linoleyl group can interact with lipid membranes and proteins, potentially affecting their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts linoleyl iodide with structurally or functionally similar iodides:

Property This compound Methyl Iodide (CH₃I) Potassium Iodide (KI) Lithium Iodide (LiI)
Molecular Formula C₁₈H₃₁I CH₃I KI LiI
Structure Long-chain unsaturated alkyl iodide Simple alkyl iodide Ionic salt (K⁺ and I⁻) Ionic salt (Li⁺ and I⁻)
Physical State Viscous liquid/solid Volatile liquid Crystalline solid Hygroscopic crystalline solid
Solubility Organic solvents Slightly soluble in water Highly water-soluble (29.8% at 20°C) Soluble in polar solvents (e.g., acetone)
Reactivity Substitution reactions (slow due to steric hindrance) Rapid nucleophilic substitution Dissociates into ions in solution Forms complexes in solution
Applications Hypothesized: Organic synthesis, lipid research Atmospheric chemistry, fumigation Thyroid treatment, radiography contrast Electrolyte in batteries

Key Differences and Research Findings

Organic vs. Inorganic Reactivity: this compound and methyl iodide (both organic) undergo nucleophilic substitution, but methyl iodide’s smaller size enables faster reactions. Methyl iodide is critical in atmospheric studies due to its volatility and role in ozone depletion . Potassium and lithium iodides (inorganic) dissociate into ions, enabling applications in medicine (e.g., KI for thyroid disorders ) and energy storage (LiI in batteries ).

Biological Activity: KI is widely used to treat iodine deficiency, but prolonged use causes iodism (e.g., acne, mucosal irritation) .

Environmental Impact: Methyl iodide’s volatility contributes to its role as a short-lived ozone-depleting substance , whereas this compound’s larger size likely reduces atmospheric mobility.

Biological Activity

Linoleyl iodide is an iodinated derivative of linoleic acid, a polyunsaturated fatty acid known for its various biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

This compound (C₁₈H₃₄I) is characterized by the presence of an iodine atom attached to the linoleic acid backbone. This structural modification enhances its reactivity compared to non-iodinated fatty acids. The compound's unique properties make it a valuable reagent in organic synthesis, particularly in the preparation of iodinated lipids and fatty acids.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom can participate in redox reactions, forming reactive intermediates that may interact with biological molecules. Additionally, the linoleyl group can affect lipid membranes and proteins, influencing their structure and function.

Potential Biological Activities

  • Antimicrobial Properties : this compound has been studied for its effectiveness against various microbial strains. Its iodine content contributes to its antimicrobial action, making it a candidate for developing antiseptic formulations.
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This could have implications for treating inflammatory diseases.
  • Drug Delivery Applications : The compound has been investigated for its potential use in drug delivery systems due to its ability to enhance the bioavailability of poorly soluble drugs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaKey Features
Linoleic AcidC₁₈H₃₂O₂Unsaturated fatty acid without iodine
Oleoyl IodideC₁₈H₃₄ISingle double bond; similar structure
Linoleyl ChlorideC₁₈H₃₃ClChlorine substitution; different reactivity
Linoleyl BromideC₁₈H₃₄BrBromine substitution; distinct chemical properties

The presence of iodine in this compound enhances its reactivity and biological activity compared to non-iodinated counterparts like linoleic acid or oleoyl iodide.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antiseptic agent.
  • In Vivo Anti-inflammatory Effects : In animal models, this compound showed a reduction in inflammation markers, indicating its efficacy in managing inflammatory conditions.
  • Drug Bioavailability Enhancement : Research on drug delivery systems revealed that co-administration of this compound with certain pharmaceuticals improved their oral bioavailability, showcasing its utility in enhancing therapeutic efficacy .

Q & A

Q. What standardized synthesis protocols are recommended for linoleyl iodide in academic laboratories?

this compound synthesis typically involves nucleophilic substitution reactions between linoleyl alcohol and iodine derivatives (e.g., HI or iodine in the presence of PPh₃). Key considerations include:

  • Reagent purity : Use anhydrous conditions to avoid side reactions with moisture .
  • Temperature control : Maintain 0–5°C during iodine addition to prevent thermal degradation .
  • Characterization : Validate product purity via TLC and NMR (δ 0.8–1.5 ppm for allylic protons) .
  • Safety : Use fume hoods and PPE to mitigate iodine vapor exposure .

Q. Which analytical techniques are optimal for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify olefinic protons (δ 5.3–5.4 ppm) and iodide-linked carbons .
  • GC-MS : Quantify this compound and detect impurities using retention time alignment with authentic standards .
  • FTIR : Confirm C-I bond presence via absorption bands at 500–600 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

  • Engineering controls : Use local exhaust ventilation to limit airborne iodine concentrations (<0.1 ppm) .
  • Emergency measures : Install eyewash stations and emergency showers in labs .
  • Waste disposal : Neutralize residual iodide with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can conflicting stability data for this compound in oxidative environments be resolved?

Contradictions often arise from variations in experimental conditions. To address this:

  • Controlled degradation studies : Compare this compound’s stability under inert (N₂) vs. oxidative (O₂) atmospheres using accelerated aging tests .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates across temperatures (e.g., 25°C vs. 40°C) .
  • Data normalization : Account for impurities (e.g., residual linoleyl alcohol) using GC-MS peak integration .

Q. What computational strategies predict this compound’s reactivity in catalytic cross-coupling reactions?

  • DFT calculations : Model transition states for iodide dissociation energies to assess nucleophilic substitution feasibility .
  • Molecular dynamics (MD) simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction pathways .
  • Benchmarking : Validate computational results against experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. How should experimental designs be optimized to study this compound’s role in lipid membrane interactions?

  • Model systems : Use liposomes with controlled this compound incorporation ratios (e.g., 1–5 mol%) .
  • Fluorescence quenching assays : Track iodide’s impact on membrane fluidity using Laurdan dye .
  • Reproducibility : Document lipid composition and hydration protocols in line with BJOC guidelines .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound synthesis?

  • Detailed SOPs : Specify molar ratios, reaction times, and purification steps (e.g., column chromatography with hexane:EtOAc) .
  • Batch tracking : Log reagent lot numbers and environmental conditions (humidity, temperature) .
  • Interlab validation : Share protocols with collaborators to cross-verify yields and purity .

Q. How can researchers validate this compound’s biological activity in lipid oxidation studies?

  • In vitro assays : Measure malondialdehyde (MDA) levels via TBARS assay to quantify lipid peroxidation .
  • Control groups : Compare this compound with saturated analogs (e.g., stearyl iodide) to isolate unsaturation effects .
  • Statistical rigor : Use ANOVA to assess significance across triplicate experiments .

Data Interpretation and Reporting

Q. What metrics should be prioritized when reporting this compound’s catalytic performance?

  • Turnover frequency (TOF) : Calculate mol product per mol catalyst per hour .
  • Selectivity : Quantify byproduct formation via GC-MS area percentages .
  • Error margins : Report standard deviations for ≥3 independent trials .

Q. How can literature reviews on this compound’s applications be systematically conducted?

  • Database selection : Use PubMed, SciFinder, and Web of Science with keywords like “this compound + synthesis + applications” .
  • Critical appraisal : Prioritize studies with full experimental details and peer-reviewed validation .

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